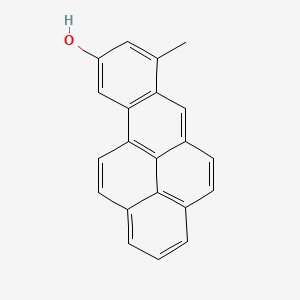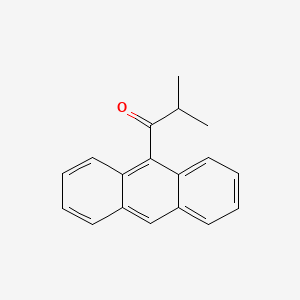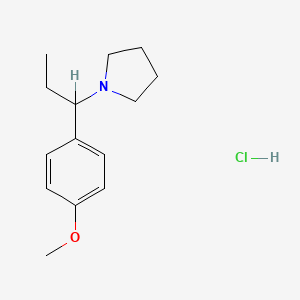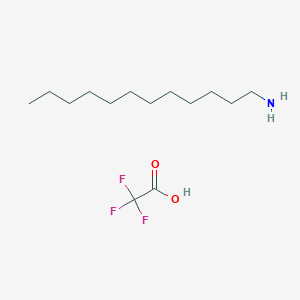
Trifluoroacetic acid--dodecan-1-amine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoroacetic acid–dodecan-1-amine (1/1) is a compound formed by the combination of trifluoroacetic acid and dodecan-1-amine in a 1:1 molar ratio. Trifluoroacetic acid is a strong acid with the chemical formula CF₃COOH, known for its high acidity and use in various chemical reactions. Dodecan-1-amine, also known as laurylamine, is a long-chain primary amine with the chemical formula C₁₂H₂₇N. The combination of these two compounds results in a unique compound with distinct properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trifluoroacetic acid–dodecan-1-amine (1/1) typically involves the direct reaction of trifluoroacetic acid with dodecan-1-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{CF}3\text{COOH} + \text{C}{12}\text{H}_{27}\text{NH}2 \rightarrow \text{CF}3\text{COO}-\text{NH}_3+\text{C}{12}\text{H}{27} ]
The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature until the reaction is complete. The product is then isolated by evaporation of the solvent and purified by recrystallization.
Industrial Production Methods
Industrial production of trifluoroacetic acid–dodecan-1-amine (1/1) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
Trifluoroacetic acid–dodecan-1-amine (1/1) undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it acts as a nucleophile and replaces other functional groups.
Acid-Base Reactions: The compound can act as both an acid and a base, depending on the reaction conditions. The trifluoroacetic acid component can donate a proton, while the amine component can accept a proton.
Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can oxidize the amine group to form corresponding nitro or nitroso compounds.
Reducing Agents: Lithium aluminum hydride or sodium borohydride can reduce the imine or amide derivatives back to the amine.
Acidic and Basic Conditions: The compound can be protonated or deprotonated under acidic or basic conditions, respectively.
Major Products Formed
Imines and Amides: Formed through condensation reactions with carbonyl compounds.
Nitro and Nitroso Compounds: Formed through oxidation reactions.
Substituted Amines: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Trifluoroacetic acid–dodecan-1-amine (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and imines. It also serves as a catalyst in various chemical reactions.
Biology: Employed in the study of protein and peptide chemistry, where it aids in the purification and analysis of peptides.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of trifluoroacetic acid–dodecan-1-amine (1/1) involves its ability to participate in acid-base reactions and nucleophilic substitution reactions. The trifluoroacetic acid component can donate a proton, while the dodecan-1-amine component can accept a proton. This dual functionality allows the compound to interact with various molecular targets and pathways, facilitating chemical transformations and biological interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoroacetic Acid: A strong acid used in organic synthesis and as a solvent.
Dodecan-1-amine: A long-chain primary amine used in the production of surfactants and detergents.
Trichloroacetic Acid: Similar to trifluoroacetic acid but with chlorine atoms instead of fluorine atoms.
Lauric Acid: A long-chain fatty acid similar to dodecan-1-amine but with a carboxylic acid group instead of an amine group.
Uniqueness
Trifluoroacetic acid–dodecan-1-amine (1/1) is unique due to the combination of a strong acid and a long-chain amine in a single compound. This combination imparts distinct properties, such as enhanced solubility in organic solvents and the ability to participate in a wide range of chemical reactions. The compound’s dual functionality makes it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
76858-67-8 |
|---|---|
Formule moléculaire |
C14H28F3NO2 |
Poids moléculaire |
299.37 g/mol |
Nom IUPAC |
dodecan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H27N.C2HF3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;3-2(4,5)1(6)7/h2-13H2,1H3;(H,6,7) |
Clé InChI |
PHVUNKHLOSGLGL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


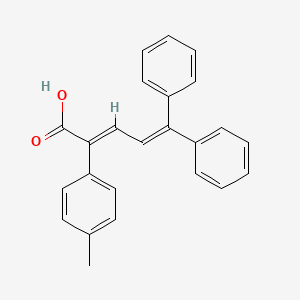
![2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14449062.png)

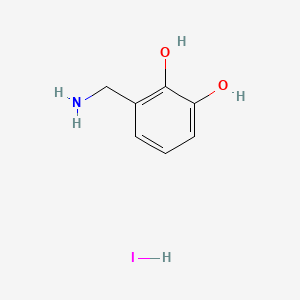
![Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane](/img/structure/B14449090.png)

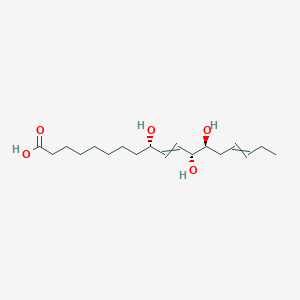
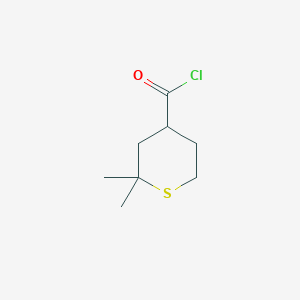
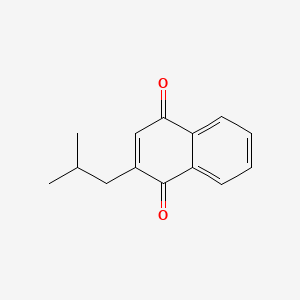
![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14449120.png)

